4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline
Description
The 1,2,4-Oxadiazole (B8745197) Heterocycle in Contemporary Chemical Research
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has garnered substantial attention in chemical research. First synthesized in 1884, its prominence has surged in recent decades. researchgate.net This is largely due to its role as a bioisostere for ester and amide groups, offering improved metabolic stability and resistance to hydrolysis. researchgate.netnih.gov This property is invaluable in drug discovery, where overcoming the metabolic liabilities of ester and amide-containing compounds is a significant challenge. nih.govnih.gov
1,2,4-oxadiazole derivatives have been investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. researchgate.netnih.gov Beyond its medicinal applications, the 1,2,4-oxadiazole nucleus is also explored in materials science for the development of liquid crystals, luminescent materials, and heat-resistant polymers, owing to its thermal and chemical stability. nih.govlifechemicals.com
Table 1: Key Attributes of the 1,2,4-Oxadiazole Ring
| Property | Description | Reference |
|---|---|---|
| Bioisosterism | Acts as a stable replacement for ester and amide groups. | researchgate.netnih.gov |
| Biological Activity | Exhibits a broad range of pharmacological effects. | researchgate.netnih.gov |
| Chemical Stability | Resistant to hydrolysis and metabolic degradation. | nih.govnih.gov |
| Material Science | Used in liquid crystals, polymers, and luminescent materials. | nih.govlifechemicals.com |
Aniline (B41778) Derivatives in Medicinal Chemistry and Materials Science
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in both medicinal chemistry and materials science. The amino group attached to a phenyl ring provides a versatile scaffold for chemical modifications, leading to a vast array of functional molecules.
In medicinal chemistry, the aniline scaffold is a core component of numerous drugs, including sulfonamides and paracetamol. nih.gov The amino group can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. google.com
In the realm of materials science, aniline derivatives are precursors to a variety of industrial products. google.com Their primary application is in the production of polyaniline and its derivatives, which are intrinsically conductive polymers. rsc.org These materials are utilized in rechargeable batteries, sensors, and antistatic coatings. rsc.org The properties of these polymers can be tuned by modifying the substituents on the aniline ring. rsc.org
Table 2: Applications of Aniline Derivatives
| Field | Application |
|---|---|
| Medicinal Chemistry | Synthesis of pharmaceuticals (e.g., sulfonamides, paracetamol). nih.gov |
| Materials Science | Production of conductive polymers (polyanilines). rsc.org |
| Dye Industry | Precursor to indigo (B80030) and other dyes. |
| Rubber Industry | Used in the manufacturing of antioxidants. |
Positioning of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline within Advanced Heterocyclic Chemistry
The compound this compound represents a strategic hybridization of the 1,2,4-oxadiazole and aniline moieties. The methylene (B1212753) linker between the two rings provides conformational flexibility, which can be crucial for biological activity. This molecule can be viewed from two perspectives:
As a substituted aniline: The 1,2,4-oxadiazole group acts as a bulky, heterocyclic substituent on the aniline core. This substituent can influence the electronic properties of the aniline ring and its potential for polymerization, as well as its interaction with biological targets.
As a substituted 1,2,4-oxadiazole: The anilinomethyl group at the 3-position of the oxadiazole ring introduces a functionality that can be exploited for further chemical modifications or to modulate the biological activity of the oxadiazole core.
This dual nature places this compound in a unique position within advanced heterocyclic chemistry, offering the potential for novel applications that leverage the properties of both its constituent parts.
Current State of Research on the this compound Scaffold
A thorough review of the current scientific literature indicates that this compound is a novel or sparsely studied compound. There are no dedicated research articles detailing its synthesis, characterization, or specific applications. However, its synthesis can be plausibly envisioned through established synthetic methodologies. A likely route would involve the reaction of 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole (B1286696) with 4-aminobenzylamine (B48907) or a similar nucleophilic substitution reaction between a suitable aniline derivative and a reactive derivative of 5-ethyl-1,2,4-oxadiazole. The lack of specific research highlights a significant opportunity for original investigation into this promising scaffold.
Future Perspectives and Unexplored Avenues for this compound Research
The unexplored nature of this compound presents a fertile ground for future research.
In medicinal chemistry , this scaffold could be a starting point for the development of new therapeutic agents. Given the diverse biological activities of both 1,2,4-oxadiazoles and anilines, this compound and its derivatives could be screened for a wide range of pharmacological effects. The aniline moiety offers a convenient point for further structural modifications to explore structure-activity relationships.
In materials science , the presence of the aniline group suggests the potential for this compound to act as a monomer for the synthesis of novel conductive polymers. The incorporation of the 1,2,4-oxadiazole ring into a polyaniline backbone could impart unique thermal, electronic, or optical properties to the resulting material. Investigating the polymerization of this compound and characterizing the properties of the resulting polymer is a promising and unexplored avenue of research.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Paracetamol |
Structure
3D Structure
Properties
IUPAC Name |
4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-11-13-10(14-15-11)7-8-3-5-9(12)6-4-8/h3-6H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCOOABCIZWPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10667305 | |
| Record name | 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689251-51-2 | |
| Record name | 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10667305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 4 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methyl Aniline and Its Structural Analogues
Retrosynthetic Analysis of the 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline Framework
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into readily available starting materials. For this compound, the primary disconnections focus on the formation of the central 1,2,4-oxadiazole (B8745197) ring. Two principal retrosynthetic pathways are considered, which correspond to the most prevalent synthetic methodologies for this heterocyclic system.
Pathway A: The Amidoxime (B1450833) Route
This pathway, often referred to as a [4+1] approach, involves disconnecting the 1,2,4-oxadiazole ring across the N2-C3 and O1-C5 bonds. chim.it This leads to two key synthons: an amidoxime derived from a (4-aminophenyl)acetonitrile precursor and a C1 synthon derived from propionic acid. The forward synthesis would thus involve the condensation of (4-aminophenyl)acetamidoxime (or a protected derivative) with an activated form of propionic acid, such as propionyl chloride or ethyl propionate. This is the most widely applied method for constructing 1,2,4-oxadiazoles. chim.it
Pathway B: The 1,3-Dipolar Cycloaddition Route
Alternatively, a [3+2] cycloaddition strategy can be envisioned. chim.it This approach disconnects the ring across the C3-N4 and O1-C5 bonds. This retrosynthetic step yields a nitrile oxide derived from propionaldoxime and (4-aminophenyl)acetonitrile. In the synthetic direction, this involves the in-situ generation of propionitrile (B127096) oxide, which then undergoes a 1,3-dipolar cycloaddition reaction with the nitrile functionality of (4-aminophenyl)acetonitrile. A key feature of this route is the reversed regiochemistry compared to the amidoxime pathway; the substituent from the nitrile oxide precursor (ethyl) becomes attached to the C5 position, while the substituent from the nitrile starting material (the aniline (B41778) moiety) is placed at the C3 position. chim.it
These two distinct retrosynthetic approaches form the basis for the synthetic strategies discussed in the following sections.
Methods for the Formation of the 1,2,4-Oxadiazole Ring System
The construction of the 1,2,4-oxadiazole ring is typically achieved through two major synthetic routes: the cyclization of O-acylated amidoximes and the 1,3-dipolar cycloaddition between nitrile oxides and nitriles. nih.govnih.gov
The most common and versatile strategy for synthesizing 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or its derivatives. researchgate.net This process proceeds via the initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to furnish the heterocyclic ring. nih.govresearchgate.net
The choice of the carboxylic acid derivative significantly influences the reaction conditions required for the synthesis of the O-acylamidoxime intermediate and its subsequent cyclization.
Acyl Chlorides: These are highly reactive acylating agents that readily react with amidoximes, often in the presence of a base like pyridine, to form the O-acylamidoxime. The subsequent cyclization to the 1,2,4-oxadiazole can be achieved by heating.
Anhydrides: Similar to acyl chlorides, anhydrides are effective acylating agents for amidoximes. The reaction can proceed under thermal conditions or with base catalysis to yield the desired oxadiazole. researchgate.net
Esters: Carboxylic acid esters are generally less reactive than acyl chlorides or anhydrides. Their reaction with amidoximes often requires more forcing conditions or the use of a strong base. A notable development is the use of superbase media, such as NaOH or KOH in DMSO, which facilitates the condensation at room temperature. nih.govresearchgate.net
The following table summarizes typical conditions for these reactions.
| Carboxylic Acid Derivative | Amidoxime Substrate | Reagents/Conditions | Outcome | Reference(s) |
| Acyl Chloride | Aryl/Alkyl Amidoxime | Pyridine, Heat | O-acylation followed by thermal cyclization | |
| Anhydride | Benzamidoxime | Solvent-free, 120-130°C | Direct formation of 1,2,4-oxadiazole | |
| Ester (Methyl/Ethyl) | Aryl/Alkyl Amidoxime | NaOH/DMSO, Room Temperature | One-pot condensation and cyclization | nih.govresearchgate.net |
To improve efficiency and simplify procedures, one-pot methods that avoid the isolation of the O-acylamidoxime intermediate have been developed. ias.ac.in These approaches are highly desirable, particularly in the context of drug discovery. researchgate.net
One common strategy involves activating the carboxylic acid in situ with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI). chim.it Another powerful one-pot method involves the direct condensation of an amidoxime with a carboxylic acid derivative under conditions that promote both acylation and cyclization simultaneously. For instance, the reaction of amidoximes with esters or acyl chlorides in a NaOH/DMSO system at ambient temperature provides direct access to 3,5-disubstituted 1,2,4-oxadiazoles in high yields. nih.govresearchgate.net Some protocols even generate the amidoxime in situ from a nitrile and hydroxylamine (B1172632) before adding the acylating agent, creating a highly convergent synthesis. ias.ac.inrsc.org More recently, the Vilsmeier reagent has been employed to activate carboxylic acids for a one-pot reaction with amidoximes, yielding 1,2,4-oxadiazoles in good to excellent yields. nih.gov
Significant research has focused on optimizing reaction conditions to achieve milder, faster, and more efficient syntheses of 1,2,4-oxadiazoles.
Base Catalysis: Various bases have been shown to effectively catalyze the cyclization of O-acylamidoximes. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and tetrabutylammonium hydroxide (B78521) (TBAH) are efficient catalysts that allow the reaction to proceed under mild conditions, such as at room temperature in THF. chim.it Inorganic bases like K₂CO₃ and NaOH are also widely used, particularly in one-pot procedures in polar aprotic solvents like DMSO. nih.govresearchgate.net
Lewis Acid Catalysis: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org
Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times for the heterocyclization of amidoximes with acyl chlorides or esters, often in the presence of a solid support like alumina-supported ammonium (B1175870) fluoride. nih.gov
Metal-Free Catalysis: Graphene oxide (GO) has been reported as an effective metal-free, dual-activity catalyst for the synthesis of 1,2,4-oxadiazoles from nitriles and aldehydes via an amidoxime intermediate. nih.gov
The table below highlights some advanced catalytic systems.
| Catalyst/Condition | Substrates | Key Advantages | Reference(s) |
| NaOH/DMSO | Amidoximes, Esters | Room temperature, one-pot, high yields | nih.govresearchgate.net |
| TBAF | O-Acylamidoximes | Mild conditions (room temp), high efficiency | chim.it |
| PTSA-ZnCl₂ | Amidoximes, Nitriles | Mild, efficient for nitrile condensation | organic-chemistry.org |
| Microwave Irradiation | Amidoximes, Esters/Acyl Chlorides | Rapid reaction times | nih.gov |
| Graphene Oxide (GO) | Nitriles, Aldehydes | Metal-free, dual catalytic activity | nih.gov |
An alternative and historically significant route to the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. chim.itnih.govresearchgate.net This [3+2] cycloaddition reaction is a powerful tool for forming five-membered heterocycles. chem-station.com
Nitrile oxides are highly reactive intermediates that are typically generated in situ. A common method for their preparation is the base-induced dehydrohalogenation of hydroximoyl halides, which are themselves readily prepared from aldoximes using halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). chem-station.com Another route involves the dehydration of primary nitroalkanes. organic-chemistry.org
Once generated, the nitrile oxide (R-C≡N⁺-O⁻) reacts with a dipolarophile, in this case a nitrile (R'-C≡N), to form the 1,2,4-oxadiazole ring. chem-station.com A critical aspect of this method is its regioselectivity. The R group from the nitrile oxide becomes the substituent at the C3 position of the resulting oxadiazole, while the R' group from the nitrile partner is located at the C5 position. chim.it This is the opposite of the regiochemical outcome observed in the more common amidoxime-based syntheses. chim.it
While this method is robust, its applicability can be limited by the reactivity of the nitrile component; electron-withdrawing groups on the nitrile can enhance its reactivity as a dipolarophile. researchgate.net
1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles
Generation of Nitrile Oxides
The success of the 1,3-dipolar cycloaddition is critically dependent on the effective generation of the nitrile oxide intermediate. Nitrile oxides are typically unstable and are therefore generated in situ from various precursors. Common methods for their formation include the dehydration of primary nitro compounds, the dehydrohalogenation of hydroxymoyl halides, and the oxidative dehydrogenation of aldoximes.
The in situ generation from aldoximes is a particularly popular and versatile approach. This can be achieved using a variety of oxidizing agents. For instance, chloramine-T has been successfully employed as an oxidant to generate nitrile oxides from aldoximes in the presence of a dipolarophile. Another effective method involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF), followed by treatment with a base. Hypervalent iodine reagents, such as iodobenzene (B50100) diacetate in methanol (B129727) with a catalytic amount of trifluoroacetic acid, have also proven to be efficient in oxidizing aldoximes to nitrile oxides. A greener approach utilizes a combination of NaCl and Oxone for the in situ generation of nitrile oxides from a broad range of aldoximes, including aliphatic, aromatic, and alkenyl variants. youtube.comgoogle.com
| Precursor | Reagent/Conditions | Key Features |
| Aldoxime | Chloramine-T | In situ generation |
| Aldoxime | N-Bromosuccinimide (NBS), Base | Mild conditions |
| Aldoxime | Iodobenzene diacetate, cat. TFA | Efficient oxidation |
| Aldoxime | NaCl, Oxone | Green, broad scope |
| Hydroximoyl chloride | Base (e.g., triethylamine) | Traditional method |
| Primary nitroalkane | Dehydrating agent (e.g., PhNCO) | In situ generation |
Catalytic Enhancements for Cycloaddition
Lewis acid catalysis has also been investigated to achieve enantioselective nitrile oxide cycloadditions. Chiral Lewis acids, in substoichiometric amounts, have been used to catalyze the reaction between nitrile oxides and unsaturated alkenes, yielding adducts with high enantiomeric excess. nih.gov This approach, however, can be complicated by the coordination of the Lewis acid with the amine bases often used to generate the nitrile oxide. To circumvent this issue, solid-supported bases like Amberlyst 21 have been employed for the generation of unstable nitrile oxides from hydroximinoyl chlorides. researchgate.net
Oxidative Cyclization Approaches
An alternative and increasingly popular strategy for the synthesis of 1,2,4-oxadiazoles is the oxidative cyclization of amidoximes. google.com This method involves the formation of the N-O bond of the oxadiazole ring through an intramolecular oxidation process. A variety of oxidizing agents can be employed to facilitate this transformation.
One notable example is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a mediator for the oxidative cyclization of amidoximes, which tolerates a range of alkyl, aryl, and heteroaryl substrates. google.comnih.gov Other systems, such as N-bromosuccinimide (NBS) or iodine in the presence of a base, have also been successfully utilized for the synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes. researchgate.net Electrochemical methods offer a modern and efficient alternative, where anodic oxidation is used to generate an iminoxy radical from an amidoxime, which then undergoes intramolecular cyclization. cram.com This electrochemical approach is characterized by its mild conditions, broad substrate scope, and high functional group compatibility. cram.com
Introduction and Functionalization of the Ethyl Substituent on the Oxadiazole Ring
The introduction of the ethyl group at the 5-position of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target molecule. A key precursor for this is ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. This intermediate can be synthesized through the reaction of propionamidoxime with ethyl chlorooxoacetate. Propionamidoxime itself can be prepared from 1-nitropropane.
Once the ethyl-substituted oxadiazole core with a carboxylate at the 3-position is obtained, further functionalization is required to introduce the methylene (B1212753) linker. This typically involves the reduction of the ester to the corresponding primary alcohol, (5-ethyl-1,2,4-oxadiazol-3-yl)methanol. This reduction can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be converted to the corresponding chloride, 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole (B1286696), using a chlorinating agent like thionyl chloride (SOCl₂). This chloromethyl derivative is a key electrophile for the subsequent linking step with the aniline moiety.
Construction of the Methylene Linker and Aniline Moiety
The final stages of the synthesis involve the preparation of the aniline precursor and the crucial step of connecting it to the oxadiazole heterocycle via the methylene bridge.
Aniline Precursor Synthesis
The aniline portion of the target molecule is 4-methylaniline (p-toluidine). A common industrial synthesis of p-toluidine (B81030) involves the nitration of toluene (B28343) to form p-nitrotoluene, followed by its reduction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The subsequent reduction of the nitro group to an amine can be achieved through various methods.
A widely used method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. google.com This method is efficient and clean, producing water as the main byproduct. google.com Another classical approach is the use of a metal in acidic media, such as tin and hydrochloric acid (Sn/HCl). sciencemadness.org
| Starting Material | Reagents | Product | Key Features |
| Toluene | HNO₃, H₂SO₄ | p-Nitrotoluene | Electrophilic aromatic substitution |
| p-Nitrotoluene | H₂, Pd/C | p-Toluidine | Catalytic hydrogenation |
| p-Nitrotoluene | Sn, HCl | p-Toluidine | Bechamp reduction |
Linking Strategies: Oxadiazole to Aniline via Methylene Bridge
With both the functionalized oxadiazole and the aniline precursor in hand, the final key step is the formation of the methylene bridge connecting the two moieties. Two primary strategies are commonly employed for this transformation: N-alkylation and reductive amination.
N-Alkylation: This approach involves the reaction of the aniline (a nucleophile) with an electrophilic oxadiazole derivative. In the context of synthesizing the target molecule, this would entail the reaction of p-toluidine with 3-(chloromethyl)-5-ethyl-1,2,4-oxadiazole. This is a classic S_N2 reaction where the amino group of the aniline displaces the chloride on the methylene linker. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Reductive Amination: This powerful one-pot reaction involves the condensation of an aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of the target molecule, this would involve the reaction of 5-ethyl-1,2,4-oxadiazole-3-carbaldehyde (B13883785) with p-toluidine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Reductive amination is often preferred due to its operational simplicity and the mild conditions typically employed.
| Strategy | Oxadiazole Reactant | Aniline Reactant | Key Reagents |
| N-Alkylation | 3-(Chloromethyl)-5-ethyl-1,2,4-oxadiazole | p-Toluidine | Base (e.g., K₂CO₃, Et₃N) |
| Reductive Amination | 5-Ethyl-1,2,4-oxadiazole-3-carbaldehyde | p-Toluidine | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) |
High-Efficiency and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign. For the construction of the 1,2,4-oxadiazole core found in many pharmacologically relevant molecules, several green chemistry approaches have been explored. These methods often lead to higher yields in shorter reaction times while minimizing waste. nih.govchemicaljournals.com
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering dramatic reductions in reaction times from hours to minutes. chemicaljournals.com This technique has been successfully applied to the synthesis of 1,2,4-oxadiazole analogues. The primary advantage of MAOS lies in its efficient heating mechanism, which often leads to improved yields and reduced side reactions. chemicaljournals.comnih.gov
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, for instance, can be achieved by reacting amidoximes with esters or other acylating agents under microwave irradiation, often in solvent-free conditions. researchgate.net One notable protocol involves the reaction of arylamidoximes with methyl levulinate in a microwave oven without any solvent, yielding 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones in significantly shorter times compared to conventional heating. researchgate.net Another efficient, microwave-mediated strategy involves the reaction of arylamidoximes with succinic anhydride, which simplifies the purification process, making it more eco-friendly and cost-effective. researchgate.net Furthermore, a novel and efficient strategy for constructing the 1,2,4-oxadiazole ring involves a silica-supported system under microwave irradiation, which facilitates a fast and clean reaction. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Analogues
| Product | Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 4-[3-(Aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones | Arylamidoximes, Methyl levulinate | Microwave (Solvent-free) | Shorter time | Comparable to conventional | researchgate.net |
| 3-(3-Aryl-1,2,4-oxadiazol-5-yl)propionic acids | Arylamidoximes, Succinic anhydride | Microwave | 2-3 min | Good | researchgate.net |
| (E)-3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Benzamidoxime, 3-Aryl-acryloyl chlorides | Microwave (Silica-supported) | Not specified | 57% (Example) | nih.gov |
| Quinoline-fused 1,4-benzodiazepines | Substituted quinoline (B57606) derivatives | Microwave | Not specified | 92-97% | nih.gov |
This table is interactive. Click on the headers to sort the data.
Continuous flow chemistry, utilizing microreactors, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous intermediates, and ease of scalability. nih.govresearchgate.net This technology has been effectively applied to the multi-step synthesis of 1,2,4-oxadiazoles.
A notable example is a general method for synthesizing bis-substituted 1,2,4-oxadiazoles from arylnitriles and activated carbonyls in a single, continuous microreactor sequence. nih.gov This process incorporates three sequential microreactors, enabling the production of the target compounds in approximately 30 minutes. nih.gov The use of microreactors allows for forcing conditions, such as high temperatures and pressures, to be achieved more safely than in conventional sealed-tube reactions, which is often necessary for the difficult cyclization step in 1,2,4-oxadiazole synthesis. nih.gov
High-throughput methodologies using integrated continuous flow synthesis and purification platforms have also been developed. rsc.orgrsc.org These systems facilitate the rapid generation of small-molecule libraries of 1,2,4-oxadiazoles by employing a low-temperature peptide coupling followed by a high-temperature cyclization in a continuous flow process. rsc.orgrsc.org For example, optimal conditions for one such process were determined to be a residence time of 11 minutes at 175 °C, which proved sufficient for converting starting materials into 1,2,4-oxadiazoles in modest to high yields. rsc.org
Table 2: Parameters for Continuous Flow Synthesis of 1,2,4-Oxadiazole Analogues
| Synthesis Type | Key Steps | Reactor Type | Residence Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Bis-substituted 1,2,4-oxadiazoles | 3 sequential reactions | 3 Microreactors | ~30 min | Superheated solvent | Sufficient for characterization | nih.gov |
| 1,2,4-Oxadiazole Library | Peptide coupling, Cyclization | Continuous Flow Reactor | 11 min | 175 °C | 57% (Example) | rsc.org |
This table is interactive. Click on the headers to sort the data.
The development of novel catalysts and catalytic systems is crucial for enhancing the efficiency, yield, and selectivity of synthetic routes toward 1,2,4-oxadiazoles. While many traditional syntheses rely on stoichiometric reagents or harsh conditions, modern approaches increasingly employ catalysts to achieve milder and more selective transformations.
One approach involves the use of copper catalysts. For instance, a one-step copper-catalyzed cascade reaction of amidines and methylarenes has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles under mild conditions, providing moderate to good yields. mdpi.com In the realm of green chemistry, the use of Ytterbium(III) chloride (YbCl₃) as a catalyst has been demonstrated in the microwave-assisted, solvent-free synthesis of various heterocyclic compounds, resulting in excellent yields (80-95%) in very short reaction times (4 minutes). nih.gov Such catalytic methods represent a more eco-friendly and efficient alternative to traditional protocols. nih.gov
The choice of base can also be critical. A one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature from amidoximes and carboxylic acid esters was developed using a superbase medium (NaOH/DMSO). nih.gov This method, while sometimes requiring longer reaction times, simplifies the purification protocol and provides a pathway to diverse oxadiazole analogues. nih.gov
Chiral Synthesis and Stereoselective Approaches
The introduction of chirality into molecules is of paramount importance in drug discovery, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. While the 1,2,4-oxadiazole ring itself is achiral, stereoselective approaches are necessary when synthesizing derivatives with chiral centers in their substituents, which could be relevant for analogues of this compound.
The synthesis of chiral 1,2,4-oxadiazole peptidomimetics can be achieved from heteroaroyl monopeptides, demonstrating a method to incorporate chiral amino acid residues into the final structure. acs.org Another reported synthesis involves the reaction of a hydroxyamidine with a 3-substituted glutaric anhydride, which results in a racemic mixture of a β-substituted 1,2,4-oxadiazole butanoic acid. rjptonline.org This racemic product would require subsequent chiral resolution or the development of an asymmetric synthesis to isolate a single enantiomer.
A more direct approach to introducing chirality involves coupling a pre-formed oxadiazole core with a chiral building block. For example, a 3-aryl-1,2,4-oxadiazole-5-carboxylate can be coupled with a chiral amine, such as L-valine methyl ester hydrochloride, to yield an optically active product, (S)-methyl-3-methyl-2-(3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carboxamido)butanoate. rjptonline.org This strategy highlights the importance of late-stage functionalization in the synthesis of complex chiral molecules containing the 1,2,4-oxadiazole scaffold.
Advanced Spectroscopic and Analytical Characterization of 4 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methyl Aniline
Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. A complete NMR analysis of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline would involve a suite of experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the title compound, distinct signals would be expected for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) bridge (a singlet), the aromatic protons of the aniline (B41778) ring (two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring), and the amine protons (a broad singlet). The chemical shifts (δ) of these protons would be indicative of their electronic environment.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ethyl-CH₃ | 1.2-1.4 | Triplet (t) | 7-8 |
| Ethyl-CH₂ | 2.8-3.0 | Quartet (q) | 7-8 |
| Methylene-CH₂ | 4.0-4.2 | Singlet (s) | - |
| Aniline-NH₂ | 3.5-4.5 | Broad Singlet (br s) | - |
| Aromatic-CH (ortho to NH₂) | 6.6-6.8 | Doublet (d) | 8-9 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Each carbon atom in the ethyl group, the methylene bridge, the aniline ring, and the oxadiazole ring would give a distinct signal. The chemical shifts of the oxadiazole ring carbons would be particularly informative for confirming the ring structure.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ethyl-CH₃ | 10-15 |
| Ethyl-CH₂ | 20-25 |
| Methylene-CH₂ | 30-35 |
| Aromatic-C (ortho to NH₂) | 114-116 |
| Aromatic-C (meta to NH₂) | 128-130 |
| Aromatic-C (ipso-CH₂) | 125-130 |
| Aromatic-C (ipso-NH₂) | 145-148 |
| Oxadiazole-C3 | 165-170 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling between the methyl and methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between the aniline ring, the methylene bridge, and the oxadiazole ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the aromatic and oxadiazole rings, and N-O stretching of the oxadiazole ring.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300-3500 (two bands) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=N Stretch (Oxadiazole) | 1600-1650 |
| C=C Stretch (Aromatic) | 1500-1600 |
| N-O Stretch (Oxadiazole) | 1300-1400 |
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations of the aromatic ring and the oxadiazole ring are often more intense in the Raman spectrum. This technique would be particularly useful for confirming the vibrations of the carbon-carbon and carbon-nitrogen bonds within the heterocyclic and aromatic systems.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, with a chemical formula of C11H13N3O, the exact mass would be a primary piece of data sought.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry would be employed to determine the precise molecular weight of the compound with a high degree of accuracy. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The expected high-resolution mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ would be calculated based on its elemental formula (C11H14N3O+). This precise measurement would serve to confirm the elemental composition of the synthesized molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like the target aniline derivative. In ESI-MS, the protonated molecule [M+H]+ would be expected as the base peak or a prominent ion. Further analysis via tandem mass spectrometry (MS/MS) would involve isolating the parent ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern would provide valuable information about the compound's structure, with expected cleavages occurring at the bonds of the oxadiazole ring, the ethyl group, and the methylene bridge.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The aniline and oxadiazole moieties in the target compound contain chromophores that would exhibit characteristic absorption and emission spectra. The UV-Vis spectrum would likely show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems. The specific wavelengths of these absorptions would be influenced by the solvent used for the analysis. Information on the fluorescence properties, including the excitation and emission wavelengths and quantum yield, would provide further insight into the molecule's electronic structure and potential applications in materials science or as a fluorescent probe.
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for assessing the purity of a synthesized compound and for its separation from reaction mixtures.
Thin Layer Chromatography (TLC)
Thin layer chromatography is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. The retention factor (Rf) of this compound would be determined using a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase of appropriate polarity. The choice of eluent would be optimized to achieve good separation from any starting materials or byproducts. Visualization of the spot would typically be achieved under UV light.
High-Performance Liquid Chromatography (HPLC) with Detection Methods
High-performance liquid chromatography provides a more accurate and quantitative measure of purity. A reversed-phase HPLC method would likely be developed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The retention time of the compound would be a key identifier. Detection would most commonly be performed using a UV detector set to a wavelength at which the compound exhibits strong absorbance. The purity of the compound would be determined by the percentage of the total peak area that corresponds to the main analyte peak.
Elemental Composition Analysis (CHNS/O)
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the elemental composition analysis (CHNS/O) of this compound could be located. While the molecular formula is established as C₁₁H₁₃N₃O, published research articles containing experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur for this specific compound are not available in the public domain.
Theoretical elemental composition can be calculated based on the molecular formula and atomic weights of the constituent elements. These theoretical values serve as a benchmark for experimental validation, which is a crucial step in the characterization of a newly synthesized compound to confirm its purity and identity.
Table 3.6.1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 65.01 |
| Hydrogen | H | 1.01 | 13 | 13.13 | 6.46 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 20.69 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.87 |
| Total | 203.27 | 100.00 |
Note: This table represents calculated theoretical values. Experimental data from peer-reviewed sources is required for verification.
Solid-State Characterization: X-ray Diffraction (XRD) and Crystal Structure Analysis
A thorough review of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction (XRD) data or detailed crystal structure analysis for this compound. Such an analysis would provide definitive information about the three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
This information is fundamental for understanding the compound's physical properties and its potential interactions with other molecules. The determination of the crystal system, space group, and unit cell dimensions would be essential components of a complete solid-state characterization. In the absence of experimental data, a detailed discussion of the crystallographic properties of this specific compound is not possible.
Lack of Publicly Available Research Data Precludes Article Generation
A thorough and extensive search of scientific literature and chemical databases has revealed a significant lack of published research specifically focused on the computational chemistry and theoretical investigations of the compound This compound .
While general methodologies for quantum chemical calculations exist, and studies have been performed on other derivatives of the 1,2,4-oxadiazole (B8745197) class, no specific data or findings related to the geometry optimization, frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, natural bond orbitals, or aromaticity indices for this compound could be located in the public domain.
The user's request for a detailed, data-rich article structured around a specific computational chemistry outline cannot be fulfilled without this foundational research. Generating such an article would require fabricating data, which is contrary to the principles of scientific accuracy and integrity.
Therefore, it is not possible to provide the requested article on the "Computational Chemistry and Theoretical Investigations of this compound" as the necessary scientific studies have not been published.
Computational Chemistry and Theoretical Investigations of 4 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methyl Aniline
Quantum Chemical Calculations for Molecular and Electronic Structure
Ab Initio and Semi-Empirical Methods
In the computational study of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline, both ab initio and semi-empirical methods would serve as foundational tools for understanding its electronic structure and geometry.
Ab Initio Methods: Derived from the Latin for "from the beginning," ab initio methods are based on first principles of quantum mechanics, solving the Schrödinger equation without the use of experimental data. wikipedia.orgfiveable.melibretexts.org These methods are known for their high accuracy. fiveable.me For a molecule like this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) would be employed. fiveable.memuni.cz
Hartree-Fock (HF): This is the simplest ab initio method, approximating the electron-electron repulsion by considering each electron in the average field of all others. wikipedia.org
Post-Hartree-Fock Methods (e.g., MP2, Coupled Cluster): These build upon the HF method to include electron correlation, providing more accurate results, albeit at a higher computational cost. fiveable.me
Density Functional Theory (DFT): A widely used method that calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. muni.cz Functionals like B3LYP are commonly used in combination with basis sets (e.g., 6-31G*) to optimize the molecular geometry and calculate electronic properties.
A primary step would be geometry optimization, where these methods are used to find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles.
Semi-Empirical Methods: Semi-empirical methods are based on the same quantum mechanical framework as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.deucsb.edu Methods like AM1, PM3, and MNDO are significantly faster than ab initio calculations, making them suitable for larger molecules or for obtaining initial geometries for higher-level calculations. uni-muenchen.deresearchgate.net While less accurate, they provide valuable qualitative insights and are efficient for preliminary conformational analysis of this compound. ucsb.edu
| Method Type | Key Features | Typical Application for the Target Compound |
| Ab Initio (e.g., DFT) | High accuracy, based on first principles. wikipedia.orgfiveable.me | Precise geometry optimization, calculation of electronic properties (e.g., orbital energies, dipole moment). |
| Semi-Empirical (e.g., AM1, PM3) | Faster computation, uses empirical parameters. wikipedia.orguni-muenchen.de | Rapid conformational searching, initial geometry optimization for subsequent high-level calculations. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)
Computational methods can predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds like this compound and interpreting experimental spectra.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. nih.gov DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for this purpose. nih.gov The process involves:
Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G*).
Performing a GIAO-DFT calculation on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus.
Referencing these values to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ).
Machine learning algorithms trained on large datasets of experimental and calculated spectra are also emerging as a rapid and accurate prediction method. nih.govresearchgate.net
Vibrational Frequencies: Theoretical vibrational frequency calculations are used to interpret infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed at the same level of theory. psu.eduaip.org This calculation yields a set of vibrational modes and their corresponding frequencies. psu.edu These computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net Such a calculation for this compound would help assign specific peaks in its IR spectrum to the stretching and bending vibrations of its functional groups (e.g., N-H stretch of the aniline (B41778), C=N stretch of the oxadiazole).
UV-Vis Maxima: The prediction of the maximum absorption wavelengths (λ_max_) in UV-Vis spectroscopy is achieved using methods that calculate electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for this task due to its favorable balance of accuracy and computational cost. faccts.defaccts.de The calculation provides the energies of electronic transitions and their oscillator strengths, which correspond to the position and intensity of absorption bands in the UV-Vis spectrum. mdpi.com For this compound, this would predict the π-π* transitions responsible for its UV absorption.
| Spectroscopic Parameter | Computational Method | Information Gained for this compound |
| NMR Chemical Shifts | GIAO-DFT nih.gov | Predicted ¹H and ¹³C chemical shifts for structural verification. |
| Vibrational Frequencies | DFT Frequency Calculation psu.edunih.gov | Assignment of IR/Raman bands to specific molecular vibrations. |
| UV-Vis Maxima | TD-DFT faccts.demdpi.com | Prediction of electronic transition energies (λ_max) and intensities. |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Identification of Potential Protein Targets and Binding Sites
For a novel compound like this compound, the first step in a docking study is to identify potential protein targets. This can be approached in several ways:
Homology-based approach: If the compound is an analog of other molecules with known biological activity, their protein targets can be considered as primary candidates.
Reverse Docking/Target Fishing: In this approach, the compound is docked against a large library of known protein structures. mdpi.com Computational tools and web servers like SwissTargetPrediction can predict the most probable protein targets based on the principle of ligand similarity. nih.gov
Once a target protein is selected, the next step is to identify the binding site or pocket. nih.gov If the structure of the protein co-crystallized with another ligand is available, that binding site is typically used. If not, various algorithms can predict potential binding pockets on the protein surface based on geometric and physicochemical properties. nih.gov
Analysis of Molecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
After docking this compound into the active site of a potential protein target, the resulting binding pose is analyzed to understand the key intermolecular interactions that stabilize the complex. These non-covalent interactions are crucial for binding affinity and specificity. nih.govresearchgate.netnih.gov
Hydrogen Bonding: The aniline -NH₂ group and the nitrogen and oxygen atoms in the 1,2,4-oxadiazole (B8745197) ring are potential hydrogen bond donors and acceptors. Their interaction with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the binding site would be a key stabilizing factor. nih.gov
Hydrophobic Interactions: The ethyl group and the aniline's benzene (B151609) ring can form favorable hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. nih.govresearchgate.net
Pi-Stacking: The aromatic rings of the aniline and oxadiazole moieties can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. nih.govnih.gov
Scoring Functions and Binding Affinity Prediction
Molecular docking programs use scoring functions to evaluate and rank the different binding poses of a ligand. wikipedia.orgresearchgate.net A scoring function is a mathematical model that approximates the binding free energy of the protein-ligand complex. wikipedia.orgnih.gov A lower (more negative) score generally indicates a more favorable binding interaction. researchgate.net
There are several types of scoring functions:
Force-Field-Based: These use terms from molecular mechanics force fields to calculate van der Waals and electrostatic interaction energies.
Empirical: These are fitted functions that use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) to reproduce experimentally determined binding affinities.
Knowledge-Based: These derive statistical potentials from the frequency of atomic interactions observed in large databases of known protein-ligand complexes.
Machine-Learning-Based: These use advanced machine learning algorithms trained on large datasets of protein-ligand complexes and their experimental binding affinities to achieve higher predictive accuracy. wikipedia.orgstanford.edu
The docking score for this compound would provide a quantitative estimate of its binding affinity for a given target, allowing it to be ranked against other potential inhibitors in virtual screening campaigns.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. neovarsity.orgwikipedia.orgfiveable.me
A QSAR model takes the form: Activity = f (Molecular Descriptors) wikipedia.org
To build a QSAR model for a series of analogs of this compound, the following steps would be necessary:
Data Set Compilation: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target is required.
Descriptor Calculation: For each molecule in the dataset, a set of numerical "descriptors" is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological or 3D features.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical model is created that correlates the descriptors with the observed biological activity. ijsdr.org
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate set of compounds not used in model training). ijsdr.org
Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds based solely on their calculated descriptors. This allows for the rational design of more potent analogs of this compound by identifying the key structural features that enhance or diminish activity.
Development of Predictive Models
The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry for classes of compounds like 1,2,4-oxadiazoles. mdpi.com These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.
For 1,2,4-oxadiazole derivatives, three-dimensional QSAR (3D-QSAR) approaches such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. researchgate.netresearchgate.net These methods are instrumental in creating predictive models for various biological activities, including antibacterial and anticancer properties. researchgate.netresearchgate.net
The process of developing such a model for a series of compounds, which would include this compound, typically involves:
Data Set Selection: A series of 1,2,4-oxadiazole analogues with a range of biological activities are selected. nih.gov
Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: CoMFA and CoMSIA calculate steric and electrostatic fields, as well as other descriptors like hydrophobicity, hydrogen bond donors, and acceptors around the molecules.
Statistical Analysis: Techniques like Partial Least Squares (PLS) regression are used to correlate the calculated descriptors with the biological activity, resulting in a predictive mathematical model. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation sets of compounds. nih.gov
For instance, a 3D-QSAR study on 120 analogues of 1,2,4-oxadiazoles as Sortase A inhibitors yielded a robust predictive model with a high correlation coefficient (R² = 0.9235), indicating a strong relationship between the structural features and inhibitory activity. nih.gov Such models are crucial for the virtual screening of new, potentially more potent derivatives and for guiding the synthesis of novel compounds. researchgate.net
Correlation of Structural Descriptors with Biological Activity
The primary output of 3D-QSAR models is a set of contour maps that visually represent the correlation between structural descriptors and biological activity. These maps highlight regions where specific physicochemical properties are predicted to enhance or diminish the desired biological effect. For the 1,2,4-oxadiazole class, these studies consistently reveal the importance of steric, electrostatic, and hydrophobic properties in determining their activity. researchgate.netnih.gov
Steric Descriptors: CoMFA contour maps often indicate regions where bulky substituents are favored (enhancing activity) or disfavored (reducing activity). For example, in a study of 1,2,4-oxadiazole antibacterials, steric maps identified specific areas where larger groups would improve efficacy. researchgate.net
Electrostatic Descriptors: These maps highlight areas where positive or negative electrostatic potential is beneficial. For many bioactive 1,2,4-oxadiazoles, the presence of electronegative groups in certain positions is crucial for interaction with target proteins. researchgate.net The nitrogen and oxygen atoms within the oxadiazole ring itself contribute significantly to the molecule's electrostatic profile, often participating in hydrogen bonding. mdpi.com
Hydrophobic Descriptors: CoMSIA maps can reveal regions where hydrophobic (lipophilic) or hydrophilic groups are preferred. In one study, a hydrophobic substituent on one of the rings of the 1,2,4-oxadiazole scaffold was found to be essential for antibacterial activity. nih.gov
The structure-activity relationship (SAR) for this class of compounds can be summarized in a data table format, illustrating how different descriptors generally influence biological activity.
| Structural Descriptor | Influence on Biological Activity of 1,2,4-Oxadiazole Derivatives | Favorable Example Feature | Unfavorable Example Feature |
| Steric Fields | Bulk and spatial arrangement of substituents can either enhance or block interaction with the target's active site. | A larger substituent in a specific pocket of the receptor. | A bulky group causing steric hindrance at the binding interface. |
| Electrostatic Fields | Distribution of charge influences binding affinity and specificity. | Electron-withdrawing groups (e.g., halogens) in regions requiring negative potential. | Positively charged groups in a region of the receptor that is also positively charged. |
| Hydrophobicity | Lipophilicity affects cell membrane permeability and interaction with hydrophobic pockets in the target protein. | A hydrophobic aromatic ring interacting with a nonpolar region of the active site. nih.gov | A polar group in a hydrophobic pocket, leading to unfavorable desolvation. |
| Hydrogen Bond Donors | Can form crucial hydrogen bonds with amino acid residues in the target protein, anchoring the molecule. | Aniline or phenol (B47542) moieties on the scaffold. nih.gov | Removal of a key hydrogen bond donor group. |
| Hydrogen Bond Acceptors | The nitrogen and oxygen atoms of the oxadiazole ring can act as key hydrogen bond acceptors. mdpi.com | The oxadiazole ring itself interacting with donor residues in the target. | Modification of the core ring that disrupts its acceptor capability. |
These correlations are vital for rational drug design, allowing chemists to modify a lead compound like this compound to optimize its activity based on the model's predictions.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While QSAR provides static models, Molecular Dynamics (MD) simulations offer a dynamic view of how a ligand interacts with its biological target over time. mdpi.com MD simulations are powerful computational tools used to study the physical movements of atoms and molecules, providing detailed insights into the stability of protein-ligand complexes and the nature of their interactions. mdpi.commdpi.com
For a compound like this compound, an MD simulation would typically involve:
System Setup: The compound is placed ("docked") into the binding site of a target protein, and the resulting complex is solvated in a box of water molecules and ions to mimic physiological conditions.
Simulation: The forces on every atom are calculated, and Newton's laws of motion are applied to simulate their movement over a set period, often on the nanosecond to microsecond scale. mdpi.com
Analysis: The trajectory from the simulation is analyzed to assess the stability of the complex, conformational changes in the protein or ligand, and the persistence of key interactions like hydrogen bonds.
Studies on related 1,2,4-oxadiazole derivatives have used MD simulations to confirm the stability of docking poses and to understand the key interactions that anchor the compounds in the active site of their targets, such as the enzyme CYP51 in Leishmania infantum. mdpi.com The analysis often includes calculating the root-mean-square deviation (RMSD) of the ligand and protein to assess stability and observing the specific hydrogen bonds and hydrophobic interactions that are maintained throughout the simulation. mdpi.comresearchgate.net These simulations provide crucial validation for docking studies and can reveal dynamic aspects of the binding process that are not apparent from static models. mdpi.com
Structure Activity Relationship Sar Studies of the 4 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methyl Aniline Scaffold
Systematic Structural Modifications of the Oxadiazole Ring
The 1,2,4-oxadiazole (B8745197) ring is a cornerstone of this scaffold, and its substitution pattern has been a primary focus of SAR investigations. Modifications to both the ethyl group at the 5-position and the positioning of substituents on the ring have been shown to significantly impact biological outcomes.
Variation of the Ethyl Substituent
The ethyl group at the 5-position of the 1,2,4-oxadiazole ring plays a crucial role in modulating the biological activity of the scaffold. While direct SAR studies on 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline specifically varying the alkyl chain are not extensively documented in publicly available literature, general principles from related 1,2,4-oxadiazole derivatives suggest that the size and lipophilicity of this substituent are key factors.
In broader studies of 5-substituted-1,2,4-oxadiazoles, the nature of the alkyl group can influence pharmacokinetic and pharmacodynamic properties. For instance, increasing the chain length from methyl to ethyl, and further to larger alkyl groups, can enhance lipophilicity, which may affect cell membrane permeability and interaction with hydrophobic pockets of target proteins. However, this increase in size is often subject to a "bulk tolerance," beyond which activity may decrease due to steric hindrance at the binding site.
The following table illustrates hypothetical variations of the alkyl substituent at the 5-position and their potential impact on activity, based on general SAR principles for related heterocyclic compounds.
| R Group (at 5-position) | Predicted Change in Lipophilicity | Potential Impact on Activity |
| Methyl | Lower | May result in lower potency if hydrophobic interactions are key. |
| Ethyl | Baseline | Optimal balance of size and lipophilicity for this scaffold. |
| Propyl | Higher | Potential for increased potency, but may approach bulk tolerance. |
| Isopropyl | Higher | Branching may introduce steric clashes, potentially reducing activity. |
| Cyclopropyl (B3062369) | Higher | Introduces rigidity, which could be favorable or unfavorable. |
Impact of Substituent Position within the Oxadiazole Ring
The arrangement of substituents on the 1,2,4-oxadiazole ring is a critical determinant of biological activity. The scaffold of this compound features the ethyl group at the 5-position and the aniline-methyl group at the 3-position. The alternative regioisomer, with the aniline-methyl group at the 5-position and the ethyl group at the 3-position, would present a different electronic and steric profile to a biological target.
The 1,2,4-oxadiazole ring is known to be an electron-withdrawing heterocycle, and this effect is exerted more strongly through the C5 position than the C3 position. nih.gov This difference in electronic character can significantly influence the molecule's interaction with target proteins. For a molecule to possess certain types of inhibitory action, it has been observed that the 1,2,4-oxadiazole must have a substituted phenyl ring at its 3rd position and an alkyl or haloalkyl chain at its 5th position. nih.gov This highlights the importance of the specific positional arrangement of the substituents for biological activity.
Disubstituted 1,2,4-oxadiazoles are the most commonly synthesized and studied derivatives due to their stability, whereas mono-substituted versions are often less stable. nih.gov The differential reactivity and electronic properties of the 3- and 5-positions are key considerations in the design of bioactive 1,2,4-oxadiazole derivatives.
| Isomer | Electronic Character at Aniline (B41778) Linkage | Potential SAR Implications |
| 4-[(5 -Ethyl-3 -yl)methyl]aniline (Lead Compound) | Less electron-withdrawing | The established scaffold with demonstrated activity. |
| 4-[(3 -Ethyl-5 -yl)methyl]aniline (Positional Isomer) | More electron-withdrawing | The stronger electron-withdrawing nature at C5 could alter binding affinity and intrinsic activity. nih.gov |
Modifications to the Aniline Moiety
The aniline portion of the molecule provides another avenue for structural modification to probe and optimize biological activity. Both the phenyl ring and the amino group have been subjects of SAR studies.
Substituent Effects on the Phenyl Ring
The introduction of substituents onto the phenyl ring of the aniline moiety can significantly alter the electronic and steric properties of the entire molecule, thereby influencing its biological activity. The nature and position of these substituents are critical. In related heterocyclic compounds, both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on a phenyl ring have been shown to modulate activity, often in a position-dependent manner.
For instance, studies on other classes of bioactive molecules have shown that hydrophobic substituents on the phenyl ring of an aniline moiety can increase activity. Alkyl substitutions on the phenyl ring of the aniline moiety have been shown to increase the activity of some antibacterial compounds.
The following table summarizes the observed effects of various substituents on the aniline phenyl ring in related bioactive compounds, providing a predictive framework for the this compound scaffold.
| Substituent (Position) | Type | Observed Effect on Activity in Related Compounds |
| -CH₃ (para) | EDG | Can increase activity. |
| -OCH₃ (para) | EDG | Can increase activity. |
| -Cl (para) | EWG | Can increase activity. |
| -NO₂ (para) | EWG | Can decrease activity. |
Alterations to the Amino Group
The primary amino group on the aniline ring is a key functional group that can participate in hydrogen bonding and salt bridge formation with biological targets. Modifications to this group, such as N-alkylation or N-acetylation, can have a profound impact on activity. Such alterations can affect the basicity of the nitrogen, its hydrogen-bonding capacity, and introduce steric bulk.
| Modification of Amino Group | Predicted Change in Properties | Potential Impact on Activity |
| N-Methylation | Increased basicity (in gas phase), altered H-bonding | May enhance or diminish activity depending on the importance of H-bond donation. |
| N,N-Dimethylation | Loss of H-bond donation capability, increased steric bulk | Likely to decrease activity if H-bond donation from the NH₂ group is critical for binding. |
| N-Acetylation | Loss of basicity, introduction of H-bond acceptor and steric bulk | Could abolish activity if the basicity is essential, or alter binding to a different mode. |
| Replacement with -OH | Change from basic to acidic group, altered H-bonding | Drastic change in physicochemical properties, likely leading to a significant change in activity. |
| Replacement with -H | Removal of key interacting group | Expected to significantly reduce or abolish activity. |
Role of the Methylene (B1212753) Linker in Activity and Conformation
The methylene (-CH₂-) group that connects the 1,2,4-oxadiazole ring to the aniline moiety serves as a flexible linker. Its role is not merely to connect the two key pharmacophores but also to provide the appropriate spatial orientation for optimal interaction with a biological target. The length and flexibility of this linker are critical parameters in SAR studies.
Increasing the length of the linker (e.g., to an ethyl or propyl chain) would increase the distance between the oxadiazole and aniline rings, which could disrupt a previously optimal binding conformation. Conversely, in some cases, a longer linker might allow the molecule to access a secondary binding pocket, potentially increasing activity.
Replacing the flexible methylene linker with a more rigid unit, such as a cyclopropyl group or incorporating it into a larger ring system, would restrict the conformational freedom of the molecule. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if the preferred conformation for binding is not the one that is favored by the rigid linker. The introduction of a methylene bridge in some energetic compounds has been shown to reduce sensitivity, indicating its role in modulating molecular properties. rsc.org
| Linker Modification | Conformational Impact | Potential Effect on Activity |
| -CH₂- (Methylene) | Flexible (Baseline) | Allows for conformational adaptation to the binding site. |
| -CH₂-CH₂- (Ethylene) | Increased length and flexibility | May alter the optimal positioning of the pharmacophores, potentially reducing activity. |
| Cyclopropyl | Rigid, defined geometry | Could lock the molecule in a highly active or inactive conformation depending on the target's requirements. |
| Carbonyl (-CO-) | Planar, rigid, introduces H-bond acceptor | Changes electronic properties and geometry, likely leading to a significant change in binding mode and activity. |
| Ether (-O-) | Introduces a bent and flexible linkage | Alters the spatial arrangement and electronic character, which would be expected to impact activity. |
Design Principles for Modulating Physicochemical Properties through SAR (e.g., charge transfer, optical properties)
The physicochemical properties of molecules based on the this compound scaffold, such as charge transfer and optical characteristics, are intrinsically linked to their electronic structure. This structure can be systematically modified by altering the substituents on both the aniline and the 1,2,4-oxadiazole rings. The interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) across the molecular framework is a key design principle for tuning these properties.
The aniline moiety, with its amino group (-NH2), acts as a strong electron-donating group, pushing electron density into the aromatic ring. This inherent property can be further amplified or attenuated by introducing additional substituents on the aniline ring. Conversely, the 1,2,4-oxadiazole ring is generally considered an electron-deficient heterocycle, functioning as an electron-withdrawing moiety. This electronic push-pull system is fundamental to the molecule's potential for intramolecular charge transfer (ICT).
Intramolecular Charge Transfer (ICT):
The presence of the electron-donating aniline fragment connected to the electron-withdrawing 1,2,4-oxadiazole ring via a methylene bridge establishes a donor-π-acceptor (D-π-A) type architecture, which is conducive to ICT upon photoexcitation. The efficiency of this charge transfer can be modulated through SAR.
Enhancing ICT: Introducing strong electron-withdrawing groups (e.g., -NO2, -CN) on the 1,2,4-oxadiazole ring or additional electron-donating groups (e.g., -OCH3, -N(CH3)2) on the aniline ring would be expected to increase the electronic polarization of the molecule. This would likely lead to a more pronounced charge transfer from the electron-rich aniline portion to the electron-poor oxadiazole moiety. Computational studies on similar donor-acceptor systems have shown that such modifications can lower the energy gap between the Highest Occupied Molecular Orbital (HOMO), primarily localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor, facilitating ICT. semanticscholar.org
Modulating the Methylene Bridge: The methylene (-CH2-) linker between the two aromatic systems disrupts full π-conjugation. Replacing this flexible linker with a more rigid, conjugated system (e.g., a double bond) would significantly enhance the electronic communication between the donor and acceptor, leading to more efficient charge transfer and a red-shift in the absorption and emission spectra.
Optical Properties:
The optical properties, such as UV-visible absorption and fluorescence, are directly influenced by the electronic transitions within the molecule. Time-dependent density functional theory (TD-DFT) calculations on related oxadiazole derivatives have been used to predict their electronic absorption spectra. nih.govnih.gov For the this compound scaffold, the primary electronic transitions are expected to be π-π* and n-π* transitions associated with the aromatic rings and the heteroatoms of the oxadiazole.
The following table illustrates the predicted effects of substituent modifications on the optical properties based on general principles of SAR in D-π-A systems.
| Modification to Scaffold | Predicted Effect on ICT | Predicted Effect on λmax (Absorption) | Rationale |
| Add -OCH3 to aniline ring | Increase | Bathochromic shift (Red shift) | Enhanced electron-donating strength of the donor moiety. |
| Replace aniline -NH2 with -N(CH3)2 | Increase | Bathochromic shift (Red shift) | Increased electron-donating capacity. |
| Replace ethyl group with -CF3 on oxadiazole | Increase | Bathochromic shift (Red shift) | Enhanced electron-withdrawing nature of the acceptor moiety. |
| Replace methylene bridge with -CH=CH- | Significant Increase | Significant Bathochromic shift | Increased π-conjugation between donor and acceptor. |
| Add -NO2 to aniline ring | Decrease | Hypsochromic shift (Blue shift) | Reduced electron-donating strength of the donor moiety. |
These principles allow for the rational design of derivatives with tailored optical properties, which is particularly relevant for applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs).
Conformational Flexibility and Bioactive Conformation Elucidation
The conformational flexibility of the this compound scaffold is a critical determinant of its interaction with biological targets. The primary sources of this flexibility are the rotatable bonds within the molecule, particularly those of the methylene bridge connecting the aniline and oxadiazole rings.
The bond between the aniline ring and the methylene carbon.
The bond between the methylene carbon and the C3 position of the oxadiazole ring.
The bond between the C5 position of the oxadiazole ring and the ethyl group.
The relative orientation of the aniline and oxadiazole rings is of particular importance for defining the shape of the molecule and its ability to fit into a binding pocket of a biological target. Computational methods, such as conformational searches and molecular dynamics simulations, are valuable tools for exploring the potential energy surface of the molecule and identifying low-energy, stable conformations.
Elucidation of the Bioactive Conformation:
Determining the bioactive conformation—the specific three-dimensional arrangement of the molecule when it binds to its biological target—is a central goal in drug design. In the absence of an experimentally determined co-crystal structure, several computational and experimental approaches can be employed:
Structure-Activity Relationship (SAR) Analysis: By synthesizing and testing a series of structurally related analogues, it is possible to infer the conformational requirements for activity. For instance, introducing bulky substituents at different positions can probe the steric tolerance of the binding site and provide clues about the bioactive conformation.
Molecular Docking: This computational technique can be used to predict the preferred binding mode of the molecule within the active site of a target protein. By evaluating various possible conformations and their interactions with the protein, a likely bioactive pose can be identified. Molecular docking studies on other 1,2,4-oxadiazole derivatives have been used to rationalize their biological activity.
Pharmacophore Modeling: Based on a set of active and inactive molecules, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The low-energy conformations of this compound can then be fitted to this model to identify the likely bioactive conformation.
Conformational Analysis of Constrained Analogues: Synthesizing and evaluating conformationally restricted analogues can provide strong evidence for the bioactive conformation. By "locking" the molecule into a specific orientation, it is possible to determine if that conformation is favorable for binding.
The following table summarizes the key dihedral angles that would be the focus of a conformational analysis of the this compound scaffold.
| Dihedral Angle | Description | Impact on Conformation |
| τ1 (C_aryl-C_aryl-C_methylene-N_aniline) | Rotation around the aniline-methylene bond | Determines the orientation of the aniline ring relative to the linker. |
| τ2 (C_aryl-C_methylene-C_oxadiazole-N_oxadiazole) | Rotation around the methylene-oxadiazole bond | Determines the orientation of the oxadiazole ring relative to the linker. |
| τ3 (C_oxadiazole-C_oxadiazole-C_ethyl-C_ethyl) | Rotation around the oxadiazole-ethyl bond | Influences the position of the ethyl group. |
Understanding the conformational preferences and identifying the bioactive conformation of the this compound scaffold are crucial steps in the rational design of more potent and selective analogues for potential therapeutic applications.
Mechanistic Biological Investigations and Molecular Target Identification for 4 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methyl Aniline and Its Analogues in Vitro Research
Enzyme Inhibition and Activation Profiling
Analogues featuring the core structures of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline have been profiled against various enzymes to determine their inhibitory or activation potential. These studies are crucial for identifying specific molecular targets and understanding the compound's mechanism of action at a biochemical level.
Sirtuin2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR): Research into 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which are structurally related to aniline (B41778), has identified them as potential anticancer candidates targeting both SIRT2 and EGFR. mdpi.com The presence of an oxime moiety on these aniline analogues was found to significantly enhance their antiproliferative activity against A549 lung cancer cells. mdpi.com
Butyrylcholinesterase (BChE): Several studies have highlighted the potential of oxadiazole analogues as cholinesterase inhibitors. A series of 5-Aryl-1,3,4-oxadiazol-2-amines demonstrated moderate dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These compounds were generally more effective against AChE. mdpi.com Similarly, certain indole-based thiadiazole derivatives have been identified as potent inhibitors of both AChE and BChE. nih.gov
α-Glucosidase: Analogues containing heterocyclic systems have been investigated for their potential in managing diabetes. A novel series of pyridazine-triazole hybrid molecules was evaluated for inhibitory activity against rat intestinal α-glucosidase, with several compounds showing promising results. nih.gov
COX-2 and Peptide Deformylase: In the reviewed literature, specific inhibitory activities of close analogues against cyclooxygenase-2 (COX-2) and peptide deformylase have not been detailed.
The inhibitory potency of these analogue compounds is quantified using standard enzymatic assays to determine their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki).
For SIRT2 and EGFR inhibition, two propanoic acid derivatives featuring an oxime group, compounds 21 and 22 , showed potent cytotoxicity against A549 cells with IC₅₀ values of 5.42 µM and 2.47 µM, respectively, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com
In the context of cholinesterase inhibition, 5-Aryl-1,3,4-oxadiazoles displayed IC₅₀ values ranging from 12.8 µM to 99.2 µM for AChE and starting from 53.1 µM for BChE. mdpi.com One particularly potent indole-based thiadiazole analogue, compound 8 , was identified as a strong inhibitor of BChE with an IC₅₀ value of 0.20 ± 0.10 µM. nih.gov
| Compound Analogue Class | Enzyme Target | Reported IC₅₀ Value | Source |
|---|---|---|---|
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | EGFR/SIRT2 (in A549 cells) | 2.47 µM | mdpi.com |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 21) | EGFR/SIRT2 (in A549 cells) | 5.42 µM | mdpi.com |
| 5-Aryl-1,3,4-oxadiazoles | Acetylcholinesterase (AChE) | 12.8 - 99.2 µM | mdpi.com |
| 5-Aryl-1,3,4-oxadiazoles | Butyrylcholinesterase (BChE) | >53.1 µM | mdpi.com |
| Indole-based thiadiazole (Compound 8) | Butyrylcholinesterase (BChE) | 0.20 ± 0.10 µM | nih.gov |
Cellular Pathway Modulation Studies
In vitro studies on cancer cell lines have explored the ability of aniline and oxadiazole analogues to modulate key cellular pathways involved in cell survival, proliferation, and death.
A primary mechanism of anticancer activity for many therapeutic agents is the induction of apoptosis, or programmed cell death. Research on various heterocyclic analogues demonstrates a consistent ability to trigger this process.
Caspase Activation: The apoptotic pathway converges on the activation of effector caspases, such as caspase-3 and caspase-7. nih.gov Studies on indeno[1,2-b]quinoxaline derivatives showed that these compounds induce apoptosis by increasing the expression of caspase-3. dntb.gov.ua Another synthetic analogue was found to upregulate caspase 3/7 activity in pancreatic cancer (PaCa-2) cells, indicating a caspase-dependent cell death mechanism. tums.ac.ir
Bax Expression: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with Bax acting as a key pro-apoptotic member. nih.gov Several analogue families have been shown to modulate this pathway. For instance, certain ciprofloxacin (B1669076) and indeno[1,2-b]quinoxaline derivatives were found to overexpress the pro-apoptotic Bax protein while downregulating the anti-apoptotic Bcl-2 protein, thereby shifting the cellular balance towards apoptosis. dntb.gov.uanih.gov
In addition to inducing apoptosis, many anticancer compounds exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Flow cytometry analysis is commonly used to determine the phase of cell cycle arrest. nih.gov
G0/G1 Phase Arrest: A study on novel 5'-amino-2'-hydroxy chalcones revealed that several test compounds caused an accumulation of HCT-116 cancer cells in the G0/G1 phase, indicating cell cycle arrest at this initial stage. excli.de
G2/M Phase Arrest: Other analogues have been shown to arrest the cell cycle at a later stage. Derivatives of indeno[1,2-b]quinoxaline and ciprofloxacin were both reported to cause cell cycle arrest at the G2/M phase. dntb.gov.uanih.gov Similarly, a benzofuran (B130515) derivative was found to induce G2/M arrest in HepG2 liver cancer cells. mdpi.com
S and G2/M Phase Arrest: Some compounds can affect multiple phases. One benzofuran derivative was observed to cause cell cycle arrest at both the S (synthesis) and G2/M phases in A549 lung cancer cells. mdpi.com
Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of this process. nih.govnih.gov
Research on a novel aniline derivative isolated from Peganum harmala L. demonstrated that it could promote apoptosis in non-small cell lung cancer cells by activating autophagy. mdpi.com The mechanism was traced to the compound's ability to block the PI3K/AKT/mTOR pathway. mdpi.com Inhibition of this pathway leads to the upregulation of autophagy markers such as Beclin 1 and LC3B-II, ultimately contributing to cancer cell death. mdpi.com This highlights a sophisticated mechanism where the modulation of a core metabolic and survival pathway can be leveraged for therapeutic effect.
Reactive Oxygen Species (ROS) Generation
No published studies were identified that specifically investigate the capacity of this compound or its close analogues to induce the generation of reactive oxygen species in cellular systems. This aspect of its mechanism of action remains unelucidated.
Cell-Based Functional Assays for Biological Activity
Detailed cell-based functional assays for this compound are not described in the accessible scientific literature.
Antiproliferative Activity in Established Cell Lines (e.g., Cancer Cell Lines)
While general classes of 1,2,4-oxadiazoles have been evaluated for their anticancer potential, specific data detailing the antiproliferative activity of this compound against a panel of established cancer cell lines is not available. Therefore, no data table of IC50 values can be provided.
Inhibition of Cellular Processes (e.g., DNA Synthesis, Colony Formation, Cell Invasion, Cell Migration, Angiogenesis)
There is a lack of specific research detailing the inhibitory effects of this compound on fundamental cellular processes such as DNA synthesis, the ability of cancer cells to form colonies, or their invasive and migratory capabilities. Furthermore, its potential to inhibit angiogenesis has not been reported.
Receptor Binding and Ligand-Target Interaction Studies
Specific molecular target interaction studies for this compound are not present in the public research domain.
Biophysical Techniques (e.g., Surface Plasmon Resonance - SPR)
No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) to investigate the direct binding of this compound to any specific biological target have been published.
Target Validation Studies (e.g., CD133)
There is no available research validating CD133 or any other specific molecular target for this compound.
Antimicrobial Activity Assessment (In Vitro)
The 1,2,4-oxadiazole (B8745197) scaffold and its analogues have been the subject of numerous in vitro studies to determine their efficacy against a variety of microbial pathogens. These investigations have uncovered a broad spectrum of activity, encompassing antibacterial, antifungal, and antiparasitic properties.
Antibacterial Spectrum and Potency
Analogues of this compound have demonstrated notable in vitro activity against a range of bacterial strains. Studies on various 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related, have shown potential activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.91 to 500 µg/mL. nih.gov Particularly effective results were observed against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov
Further research into thiazolidin-4-one analogues incorporating a 1,3,4-oxadiazole (B1194373) moiety identified compounds with potent activity against selected microbes, with MIC values in the range of 3.58 to 8.74 µM. nih.gov Specifically, (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles showed a reduced spectrum of action but were active against Pseudomonas aeruginosa. researchgate.netresearchgate.net Other studies on pentanoic acid derivatives highlighted compounds with good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with MIC values between 2-4 µg/mL. researchgate.net
| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|
| 1,2,4-Triazole/1,3,4-Thiadiazole Derivatives | Gram-positive bacteria (e.g., M. luteus, B. subtilis, S. aureus) | 3.91-500 µg/mL | nih.gov |
| Thiazolidin-4-one with 1,3,4-Oxadiazole Moiety | Selective Gram-(+) and Gram-(-) bacteria | 3.58 to 8.74 µM | nih.gov |
| (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles | Pseudomonas aeruginosa | Active | researchgate.netresearchgate.net |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria (including multidrug-resistant strains) | 2-4 µg/mL | researchgate.net |
Antifungal Activity
The in vitro antifungal properties of 1,2,4-oxadiazole derivatives have been extensively evaluated. Certain analogues have demonstrated significant activity against a variety of plant pathogenic fungi, including Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, and Colletotrichum capsica. mdpi.com For instance, compound 4f in one study exhibited potent activity with EC₅₀ values of 12.68, 29.97, 29.14, and 8.81 µg/mL against these fungi, respectively. mdpi.com Similarly, other 1,3,4-oxadiazole derivatives showed significant antifungal effects against maize disease pathogens, with some compounds having EC₅₀ values lower than the commercial fungicide carbendazim. frontiersin.org
Investigations into indole-based 1,3,4-oxadiazoles also revealed that several compounds possess higher antifungal activity than the natural product pimprinine. nih.gov Furthermore, studies on (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles found them to be active against the fungus Candida utilis. researchgate.netresearchgate.net One compound in this series showed good antifungal activity with a MIC value in the 50-500 μg/mL range. researchgate.net
| Compound Class/Derivative | Fungal Strain(s) | Activity (EC₅₀/MIC) | Reference |
|---|---|---|---|
| 1,2,4-Oxadiazole derivative (4f) | R. solani, F. graminearum, E. turcicum, C. capsica | EC₅₀: 12.68, 29.97, 29.14, 8.81 µg/mL, respectively | mdpi.com |
| 1,3,4-Oxadiazole derivative (5k) | Exserohilum turcicum | EC₅₀: 32.25 µg/mL | frontiersin.org |
| Indole-based 1,3,4-oxadiazoles | Various fungi | Higher activity than pimprinine | nih.gov |
| (E)-3-(aryl)-5-styryl-1,2,4-oxadiazole (5a) | Candida utilis | MIC: 50-500 μg/mL | researchgate.net |
Antiparasitic Activity
In vitro studies have highlighted the potential of heterocyclic compounds related to this compound as antiparasitic agents. A series of 5-nitroheterocycle-based 1,3,4-thiadiazoles demonstrated noteworthy in vitro trypanocidal activity. mdpi.com Many of these compounds showed submicromolar IC₅₀ values against the bloodstream form of Trypanosoma brucei rhodesiense. mdpi.com One nitroimidazole derivative, compound 18c, was reported as one of the most potent nitro-containing agents against this parasite in vitro. mdpi.com
Furthermore, the evaluation of novel tetraoxanes, which share a peroxide core relevant to some antiparasitic drugs, revealed activity against intramacrophage amastigote forms of Leishmania donovani. All 15 tested tetraoxanes were active, with IC₅₀ values ranging from 2 to 45 µM. nih.gov Tris-1,3,4-thiadiazole derivatives have also been investigated as anti-Toxoplasma gondii agents, showing potent antiparasitic activity at 0.1 mM in vitro, with an IC₅₀ reaching 0.05 mM. nih.gov
| Compound Class | Parasite | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Nitro-containing 1,3,4-thiadiazoles | Trypanosoma brucei rhodesiense | Submicromolar values | mdpi.com |
| Novel Tetraoxanes | Leishmania donovani (amastigotes) | 2 to 45 µM | nih.gov |
| Tris-1,3,4-thiadiazoles | Toxoplasma gondii | 0.05 mM | nih.gov |
Anti-inflammatory and Immunomodulatory Investigations (In Vitro)
Derivatives of 1,2,4-oxadiazole have been identified as having significant immunomodulatory effects in vitro. One study focusing on N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine demonstrated its ability to polarize murine Bone Marrow-Derived Macrophages (BMDMs) to the M1 phenotype, which is associated with anti-tumoral activity. nih.gov This compound also induced the production of the pro-inflammatory cytokine TNF-α at a concentration of 64.34 μM, suggesting a synergistic effect on M1 polarization. nih.gov
Other related heterocyclic structures have also shown promise. A 2-thioxo-4-thiazolidinone derivative was found to reduce levels of IgE, IgA, IgM, IL-2, and TNF-α in sensitized guinea pigs, indicating potential anti-inflammatory and anti-allergic activities. mdpi.com Additionally, new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles have been synthesized and evaluated, with several compounds showing significant anti-inflammatory responses in comparison with controls. nih.gov Research on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, revealed that repeated treatment significantly decreased serum TNF-α and markedly elevated the anti-inflammatory cytokine TGF-β1, indicating a selective immunomodulatory mechanism. mdpi.com
Other Mechanistic Investigations (e.g., Antiviral, Antifibrotic)
Beyond antimicrobial and anti-inflammatory actions, in vitro research has explored other therapeutic potentials for this class of compounds, notably in antiviral and antifibrotic applications.
Ten 5-functionalized derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile were synthesized and evaluated for their antiviral activities against human cytomegalovirus (HCMV). researchgate.net Seven of these compounds exhibited considerably higher antiviral activity (EC₅₀: < 0.05 μM) than the clinically used anti-HCMV agent Ganciclovir. researchgate.net Another study on 1,3-oxazole-4-carbonitrile derivatives identified a compound with high activity against human papillomavirus (HPV) type 11 (EC₅₀ = 3.68 µM) and moderate activity against high-risk HPV16 and HPV18. nanobioletters.com
In the context of fibrotic diseases, rationally designed imidazole- and pyrrole-based derivatives have been investigated for their potential to interrupt pathological fibrotic cycles. researchgate.net An in vitro screening identified a lead candidate, compound 2a, based on its ability to inhibit Hypoxia-Inducible Factor-1α (HIF-1α) and suppress key fibrotic markers, including collagen III, fibronectin, and vimentin, in TGF-β1-stimulated lung cells. researchgate.net Mechanistically, this compound was found to inhibit the phosphorylation of Smad3 and ERK, suggesting it modulates both Smad and non-Smad pathways involved in fibrosis. researchgate.net
Future Directions and Emerging Research Avenues for 4 5 Ethyl 1,2,4 Oxadiazol 3 Yl Methyl Aniline
Rational Design of Novel Analogues with Enhanced Specificity and Potency
Future research will heavily focus on the rational design of novel analogues of 4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]aniline to improve its pharmacological profile. This approach relies on understanding the structure-activity relationships (SAR) to make targeted chemical modifications. The goal is to create derivatives with increased potency against specific biological targets while minimizing off-target effects.
Key strategies for analogue design would include:
Modification of the Aniline (B41778) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to the aniline ring could modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity to a target protein.
Alteration of the Ethyl Group: Replacing the ethyl group on the oxadiazole ring with other alkyl or cycloalkyl groups can probe the size and nature of the target's binding pocket. Studies on other oxadiazoles (B1248032) have shown that such modifications are crucial for activity. researchgate.net
Bioisosteric Replacement: The 1,2,4-oxadiazole (B8745197) ring itself is considered a stable bioisostere. beilstein-journals.orgresearchgate.net Further research could explore replacing other parts of the molecule, such as the central methylene (B1212753) linker, with alternative chemical groups to improve stability or pharmacokinetic properties.
| Parent Compound Moiety | Proposed Modification | Rationale | Predicted Outcome |
|---|---|---|---|
| Aniline Ring | Addition of electron-withdrawing groups (e.g., -F, -Cl) | Alter electronic distribution and potential for hydrogen bonding. | Enhanced binding affinity and target specificity. |
| Ethyl Group | Replacement with cyclopropyl (B3062369) or tert-butyl groups. | Explore steric tolerance of the target's hydrophobic pocket. | Increased potency and selectivity. |
| Methylene Linker | Replacement with an oxygen atom (ether linkage). | Introduce conformational rigidity and alter polarity. | Improved metabolic stability and cell permeability. |
Exploration of Undiscovered Molecular Targets and Pathways
A critical avenue for future research is the identification of the specific molecular targets and signaling pathways modulated by this compound. While many oxadiazole-containing compounds have been investigated for anticancer properties, their mechanisms are diverse. For instance, different oxadiazole derivatives have been designed as inhibitors of the epidermal growth factor receptor (EGFR) or as tubulin polymerization inhibitors. mdpi.comnih.govrsc.org
Future studies should employ a multi-pronged approach to target identification:
Target-Based Screening: The compound and its rationally designed analogues could be screened against panels of known oncology targets, such as a broad range of protein kinases, proteases, or nuclear receptors.
Phenotypic Screening and Target Deconvolution: Utilizing cell-based phenotypic screens can identify a desired biological effect (e.g., induction of apoptosis in cancer cells). Subsequent techniques, such as affinity chromatography or chemical proteomics, can then be used to isolate the protein targets that bind to the compound.
Western Blot Analysis: Once putative targets are identified, western blot analysis can confirm the compound's effect on the target's activity and downstream signaling pathways, such as inhibiting autophosphorylation of a receptor kinase. rsc.org
| Target Class | Examples | Rationale for Screening |
|---|---|---|
| Protein Kinases | EGFR, AKT, Raf Kinase | Many oxadiazole derivatives show activity against kinases, which are often dysregulated in cancer. nih.govnih.gov |
| Cytoskeletal Proteins | Tubulin | The oxadiazole scaffold has been incorporated into compounds designed as tubulin polymerization inhibitors. mdpi.com |
| Serine Proteases | Factor B | High-throughput screening has identified inhibitors of serine proteases, a class of enzymes relevant in various diseases. nih.gov |
Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound, the integration of advanced "omics" technologies is essential. These technologies allow for a global analysis of changes within a biological system in response to the compound.
Proteomics: By comparing the proteome of cells treated with the compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are significantly altered. This can provide unbiased clues to the compound's mechanism of action and potential off-target effects.
Metabolomics: This approach analyzes the global metabolic profile of cells or organisms. It can reveal how the compound impacts key metabolic pathways, which is particularly relevant in cancer research where metabolic reprogramming is a known hallmark.
Transcriptomics (RNA-Seq): Analyzing the complete set of RNA transcripts can show which genes are up- or down-regulated following compound treatment, offering insights into the affected signaling cascades and cellular responses at the genetic level.
| Omics Technology | Data Generated | Potential Insights for the Compound |
|---|---|---|
| Proteomics | Global protein expression and modification profiles. | Identification of primary targets and downstream effector proteins. |
| Metabolomics | Comprehensive profile of cellular metabolites. | Understanding of the compound's impact on cellular energy and biosynthetic pathways. |
| Transcriptomics | Global gene expression profiles. | Elucidation of affected signaling pathways and cellular response networks. |
Development of High-Throughput Screening (HTS) Assays for Compound Evaluation
As novel analogues are synthesized, a robust and efficient method for their evaluation is necessary. The development of high-throughput screening (HTS) assays will be crucial for rapidly assessing the potency and selectivity of a large library of compounds. nih.gov
Target-Based HTS: If a specific molecular target is identified (as per section 7.2), biochemical assays can be developed to measure the direct inhibition of the target's activity by the compounds. Examples include enzymatic assays that use fluorescence or luminescence as a readout.
Cell-Based HTS: These assays measure a compound's effect on whole cells. For anticancer drug discovery, common HTS assays include those that measure cell viability, proliferation, or apoptosis across various cancer cell lines. nih.gov This allows for the simultaneous assessment of a compound's potency and its cellular permeability.
The implementation of HTS will accelerate the SAR optimization cycle, enabling a faster turnaround from compound synthesis to biological data generation and the identification of lead candidates.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.gov These computational tools can be applied to expedite the development of this compound analogues.
Predictive Modeling (QSAR): By building a dataset of synthesized analogues and their measured biological activities, ML models can be trained to predict the activity of virtual compounds before they are synthesized. mdpi.com This allows chemists to prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for predicted activity against a specific target and for desirable drug-like properties. mdpi.com
Synthesis Planning: AI tools can assist chemists by predicting viable and efficient synthetic routes for novel analogues, accelerating the "make" phase of the design-make-test-analyze cycle in drug discovery. nih.gov
The use of AI and ML will not only accelerate the discovery process but also has the potential to uncover novel chemical structures with superior properties that might not be conceived through traditional medicinal chemistry approaches alone.
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?
- Methodological Answer :
- Probit analysis for LC/EC determination.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, as used in antioxidant activity assays .
- Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with toxicity endpoints .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., yields under varying conditions) and spectral assignments.
- Figures : Use reaction schematics, crystallographic data, or dose-response curves.
- References : Cite primary literature and computational databases (e.g., PubChem , ECHA ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
